

1,3-dibromobenzene chemical structure and IUPAC nomenclature

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Compound of Interest

Compound Name: 1,3-Dibromobenzene

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An In-depth Technical Guide to 1,3-Dibromobenzene

This guide provides a comprehensive overview of the chemical structure, nomenclature, properties, and key experimental protocols related to **1,3-dibromobenzene**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Nomenclature

1,3-Dibromobenzene is an organic aromatic compound with the chemical formula $C_6H_4Br_2$.^[1] It consists of a benzene ring substituted with two bromine atoms at the meta positions.

IUPAC Nomenclature: The systematic name for this compound is **1,3-dibromobenzene**.^[2] This name is derived following the International Union of Pure and Applied Chemistry (IUPAC) guidelines for naming substituted benzene compounds. The prefix "di-" indicates two bromine substituents, and the numbers "1,3-" specify their locants on the benzene ring. It is also commonly referred to as m-dibromobenzene, where m stands for meta.^{[1][2]}

Figure 1: Chemical structure of **1,3-dibromobenzene**.

IUPAC Nomenclature Logic for 1,3-Dibromobenzene

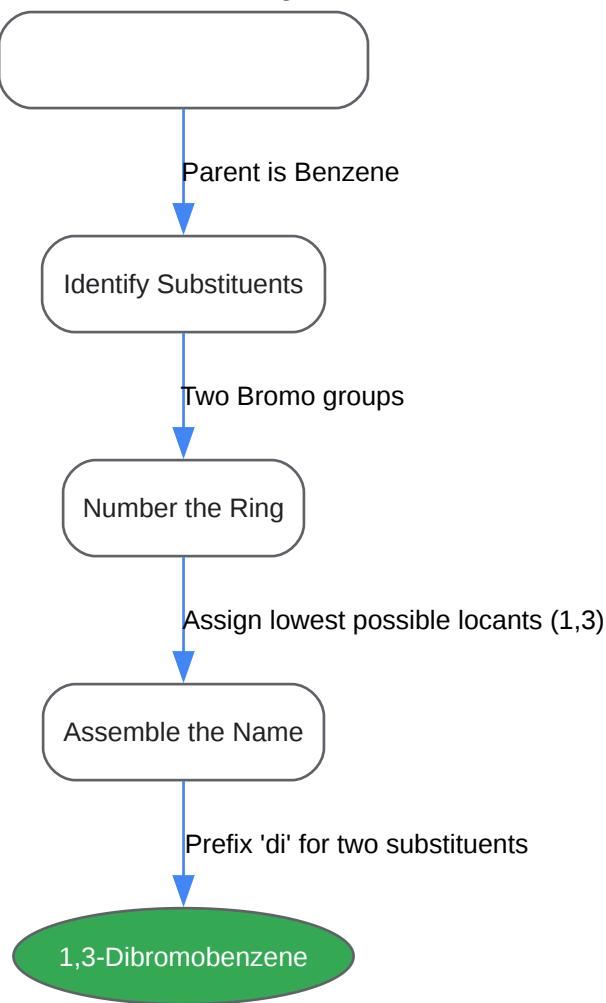
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Figure 2: Logical workflow for IUPAC nomenclature.

Physicochemical Properties

1,3-Dibromobenzene is a colorless liquid at room temperature.^[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₆ H ₄ Br ₂	[1] [2] [3]
Molar Mass	235.90 g/mol	[1] [2]
Appearance	Colorless liquid	[1] [4]
Density	1.952 g/mL at 25 °C	[1] [5]
Melting Point	-7.0 °C (19.4 °F; 266.1 K)	[1] [5]
Boiling Point	218-220 °C (424-428 °F; 491-493 K)	[1] [5]
Vapor Pressure	5 mmHg at 66 °C	[5] [6]
Refractive Index	1.608 (n _{20/D})	[5] [7]
Solubility in Water	0.068 g/L	[4]
Log P (octanol/water)	3.87	[7]
CAS Number	108-36-1	[1] [2] [3]

Experimental Protocols

1,3-Dibromobenzene is a versatile intermediate in organic synthesis.[\[4\]](#) Below are detailed methodologies for its preparation and a common subsequent reaction.

This method involves the diazotization of 3-bromoaniline, followed by a copper-catalyzed substitution with bromide.[\[1\]](#)[\[8\]](#)

Materials:

- 3-bromoaniline
- Sodium nitrite (NaNO₂)
- Hydrobromic acid (HBr)
- Copper(I) bromide (CuBr)

- Ice
- Diethyl ether (for extraction)
- Anhydrous magnesium sulfate (for drying)

Procedure:

- **Diazotization:** Dissolve 3-bromoaniline in aqueous HBr and cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for 15-20 minutes after the addition is complete to ensure the formation of the diazonium salt.[\[9\]](#)
- **Sandmeyer Reaction:** In a separate flask, dissolve copper(I) bromide in HBr. Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas will evolve.
- **Work-up:** After the reaction ceases, the mixture is typically steam distilled. The organic layer of the distillate is separated.
- **Purification:** The organic layer is washed with sodium hydroxide solution, then with water. It is then dried over anhydrous magnesium sulfate. The final product is purified by fractional distillation.

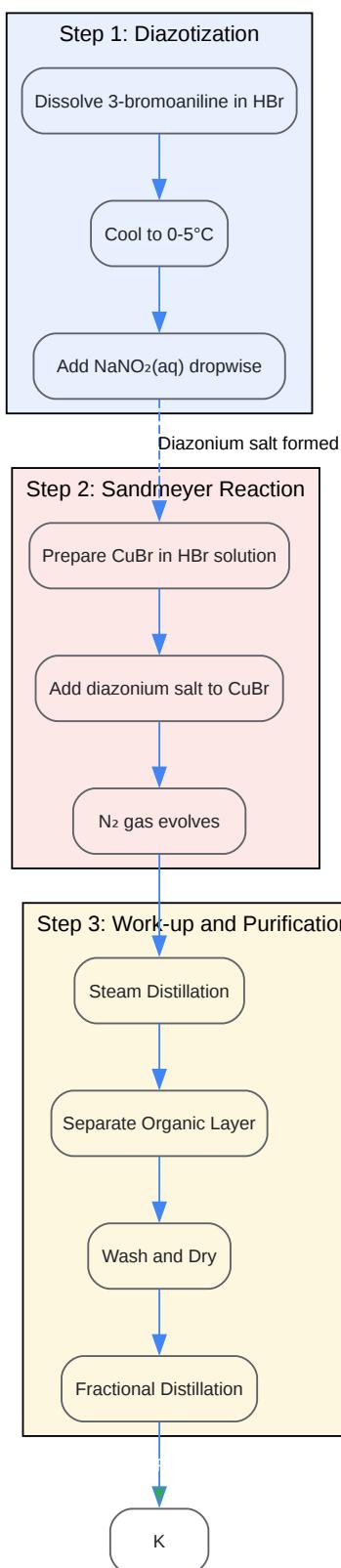
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Figure 3: Experimental workflow for the synthesis of **1,3-dibromobenzene**.

This protocol describes the electrophilic aromatic substitution to introduce a nitro group onto the **1,3-dibromobenzene** ring.[10]

Materials:

- **1,3-dibromobenzene**
- Concentrated nitric acid (HNO_3)
- Concentrated sulfuric acid (H_2SO_4)
- Crushed ice
- Deionized water

Procedure:

- Preparation of Nitrating Mixture: In a flask immersed in an ice bath, slowly and carefully add concentrated nitric acid to concentrated sulfuric acid with constant stirring.[11] Allow the mixture to cool.
- Reaction: While maintaining the low temperature, add **1,3-dibromobenzene** dropwise to the stirred nitrating mixture. The rate of addition should be controlled to keep the reaction temperature below 40°C to prevent over-nitration and the formation of byproducts.[10][11]
- Quenching: After the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice in a beaker while stirring. This will cause the nitrated product to precipitate.[10]
- Isolation and Purification: Collect the solid product by vacuum filtration. Wash the collected solid with cold deionized water until the washings are neutral to pH paper.[10] The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Applications in Synthesis

1,3-Dibromobenzene serves as a key starting material in the synthesis of various complex molecules. For instance, it has been used in the synthesis of the antiviral drug Lufotrelvir.[1] The first step in this synthesis involves the formylation of **1,3-dibromobenzene** to 2,6-

dibromobenzaldehyde via lithiation followed by quenching with dimethylformamide (DMF).^[1] It is also used in palladium-catalyzed cross-coupling reactions and in the synthesis of polymers.

[\[12\]](#)

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